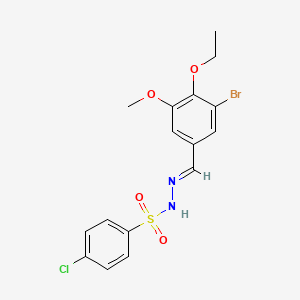![molecular formula C12H12N2O4S B5794861 N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B5794861.png)
N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide, commonly known as AMF-26, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of furamide, and its unique properties make it an attractive option for a variety of research purposes. In
Mechanism of Action
AMF-26 works by binding to the active site of CAIX, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a buildup of carbon dioxide in the tumor cells, which can lead to decreased tumor growth and increased sensitivity to chemotherapy. In glaucoma, AMF-26 works by reducing the production of aqueous humor, which can lead to decreased intraocular pressure.
Biochemical and Physiological Effects:
AMF-26 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on CAIX, it has also been shown to inhibit the activity of other carbonic anhydrase isoforms. This can lead to a variety of effects, including decreased pH regulation and increased sensitivity to oxidative stress. In animal studies, AMF-26 has been shown to be well-tolerated and has not been associated with any significant toxicities.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AMF-26 in lab experiments is its high selectivity for CAIX. This makes it a valuable tool for studying the role of CAIX in cancer biology and for developing new cancer therapies. However, one limitation of using AMF-26 is its relatively low potency compared to other CAIX inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.
Future Directions
There are several potential future directions for research involving AMF-26. One area of interest is the development of more potent CAIX inhibitors based on the structure of AMF-26. Another area of research is the exploration of the role of CAIX in other diseases, such as renal cell carcinoma and hypoxic-ischemic encephalopathy. Finally, there is potential for AMF-26 to be used as a diagnostic tool for imaging CAIX expression in tumors using positron emission tomography (PET) imaging.
Synthesis Methods
AMF-26 can be synthesized through a multi-step process involving the reaction of furfural with 4-aminobenzenesulfonamide. The resulting intermediate is then reacted with methyl iodide to yield the final product. This method has been optimized to produce high yields of pure AMF-26, making it a reliable source for scientific research.
Scientific Research Applications
AMF-26 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in a variety of cancer cells, and inhibiting its activity can lead to decreased tumor growth and increased sensitivity to chemotherapy. AMF-26 has also been studied for its potential applications in the treatment of glaucoma, as it has been shown to lower intraocular pressure in animal models.
properties
IUPAC Name |
5-methyl-N-(4-sulfamoylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-8-2-7-11(18-8)12(15)14-9-3-5-10(6-4-9)19(13,16)17/h2-7H,1H3,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSHDHHYEDKVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-phenyl-2-{[2-(1-piperidinyl)ethyl]thio}nicotinonitrile](/img/structure/B5794791.png)
![1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5794797.png)

![4-[(4-biphenylylacetyl)amino]benzamide](/img/structure/B5794810.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5794812.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5794816.png)
![4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5794822.png)



![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5794877.png)


